molecular formula C29H20ClN7O11S3 B12783307 1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid CAS No. 72696-54-9

1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid

Cat. No.: B12783307
CAS No.: 72696-54-9
M. Wt: 774.2 g/mol
InChI Key: IYZXGLGVLYBKAI-UHFFFAOYSA-N
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Description

1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in the production of various dyes and pigments for textiles, inks, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with anthraquinone derivatives and various sulfonation and chlorination agents.

    Sulfonation: The anthraquinone derivative undergoes sulfonation using sulfuric acid or oleum to introduce sulfonic acid groups.

    Chlorination: Chlorination is performed using chlorinating agents like phosphorus oxychloride to introduce chlorine atoms.

    Amination: Amination reactions are carried out using amines such as aniline or its derivatives to introduce amino groups.

    Coupling Reactions: The intermediate compounds are then coupled using triazine derivatives to form the final complex structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalysts: Using catalysts to enhance reaction efficiency.

    Purification: The final product is purified through crystallization, filtration, and drying to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, altering its reactivity and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing its versatility.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments.

Scientific Research Applications

1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: The compound can affect signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol-4-sulfonic acid: Another sulfonated aromatic compound used in dye synthesis.

    6-Nitro-2-Amino Phenol-4-Sulfonic acid: Used in similar applications but with different functional groups.

Uniqueness

1-Amino-4-((4-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid is unique due to its complex structure, which provides distinct color properties and reactivity, making it highly valuable in the dye and pigment industry.

Properties

CAS No.

72696-54-9

Molecular Formula

C29H20ClN7O11S3

Molecular Weight

774.2 g/mol

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)

InChI Key

IYZXGLGVLYBKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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